2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride is a chemical compound with significant applications in various fields of scientific research It is characterized by the presence of a bromo and nitro group on a phenoxy ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-nitrophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.
Etherification: The brominated product is then reacted with ethylene oxide or a similar reagent to form the 2-(2-bromo-6-nitrophenoxy)ethanol.
Amination: The hydroxyl group of the intermediate is converted to an amine group through a reaction with ammonia or an amine source, resulting in 2-(2-bromo-6-nitrophenoxy)ethanamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyethanamines.
Reduction: Formation of 2-(2-bromo-6-aminophenoxy)ethanamine.
Oxidation: Formation of imines or nitriles depending on the reaction conditions.
Scientific Research Applications
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromo and nitro groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)ethanamine hydrochloride
- 2-(2-Chloro-6-nitrophenoxy)ethanamine hydrochloride
- 2-(2-Bromo-4-nitrophenoxy)ethanamine hydrochloride
Uniqueness
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride is unique due to the specific positioning of the bromo and nitro groups on the phenoxy ring, which imparts distinct chemical and biological properties. This positioning influences its reactivity, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C8H10BrClN2O3 |
---|---|
Molecular Weight |
297.53 g/mol |
IUPAC Name |
2-(2-bromo-6-nitrophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O3.ClH/c9-6-2-1-3-7(11(12)13)8(6)14-5-4-10;/h1-3H,4-5,10H2;1H |
InChI Key |
PNWICQAPGPUSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.